
Ganglioside GM1 Sodium Salt (bovine brain)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ganglioside GM1 Sodium Salt (bovine brain) is a monosialoganglioside, a type of glycosphingolipid that contains one sialic acid residue. It is primarily found in the neuronal membranes of the brain and plays a crucial role in various cellular processes, including cell signaling, differentiation, and neuroprotection . This compound is particularly significant due to its ability to bind to cholera toxin B subunit, which stimulates adenylyl cyclase in various cell types .
Vorbereitungsmethoden
The preparation of Ganglioside GM1 Sodium Salt from bovine brain involves several steps. One efficient method includes the extraction of gangliosides using supercritical CO2 (SCE) followed by conversion and purification using immobilized sialidase and reverse-phase silica gel chromatography . The extraction process typically takes around 4 hours, and the yield of high-purity GM1 is approximately 0.056% of the fresh pig-brain tissue . This method is scalable for industrial production.
Analyse Chemischer Reaktionen
Ganglioside GM1 Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residues, affecting the compound’s binding properties.
Reduction: This reaction can alter the ceramide portion of the molecule.
Substitution: Common reagents include sialidase for removing sialic acid residues and various enzymes for modifying the oligosaccharide chain. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the oligosaccharide or ceramide portions of the molecule.
Wissenschaftliche Forschungsanwendungen
Ganglioside GM1 Sodium Salt has numerous scientific research applications:
Chemistry: It is used as a model compound for studying glycosphingolipid interactions and membrane dynamics.
Biology: It plays a role in cell signaling, differentiation, and apoptosis.
Industry: It is used in the production of diagnostic tools and as a standard in biochemical assays.
Wirkmechanismus
The mechanism of action of Ganglioside GM1 Sodium Salt involves its interaction with membrane receptors and modulation of cellular processes. It binds to the TrkA receptor, activating it and promoting neuronal differentiation . Additionally, it modulates calcium homeostasis by binding to cholera toxin B subunit, leading to the stimulation of adenylyl cyclase . These interactions are crucial for its neuroprotective and neurotrophic effects.
Vergleich Mit ähnlichen Verbindungen
Ganglioside GM1 Sodium Salt is unique among gangliosides due to its specific structure and binding properties. Similar compounds include:
Ganglioside GD1a: Contains two sialic acid residues and is involved in similar cellular processes but has different binding properties.
Ganglioside GD1b: Also contains two sialic acid residues and is involved in cell signaling and neuroprotection.
Ganglioside GT1b: Contains three sialic acid residues and plays a role in neuronal development and protection.
Ganglioside GQ1b: Contains four sialic acid residues and is involved in synaptic function and neuroprotection.
Ganglioside GM1 Sodium Salt stands out due to its ability to bind specifically to cholera toxin B subunit and its significant role in neuronal differentiation and protection.
Eigenschaften
Molekularformel |
C73H131N3O31 |
|---|---|
Molekulargewicht |
1546.8 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55-,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1 |
InChI-Schlüssel |
QPJBWNIQKHGLAU-UKSZIXRLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


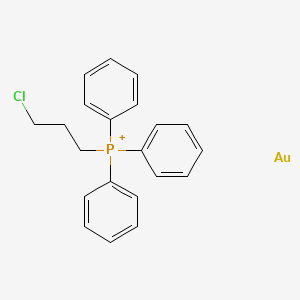
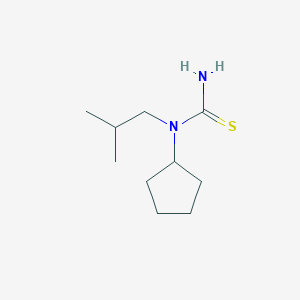
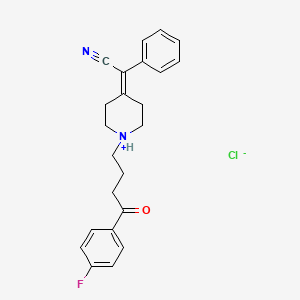
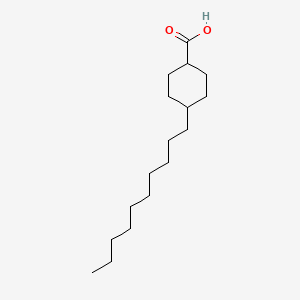
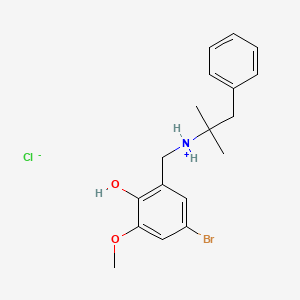
![N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide](/img/structure/B13783373.png)
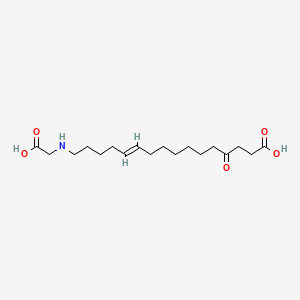
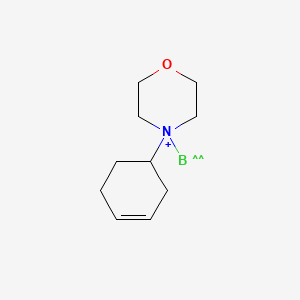
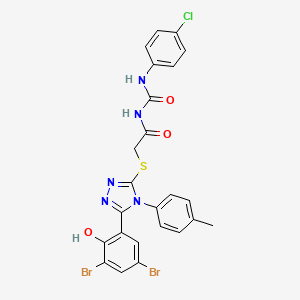
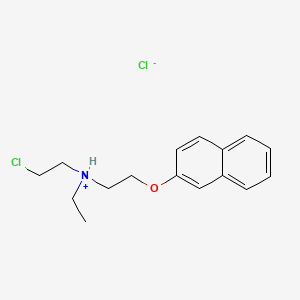
![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
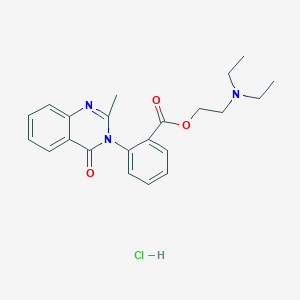
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)

